1,3-Dichloro-but-1-ene

Catalog No.
S8677283
CAS No.
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
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1,3-Dichloro-but-1-ene

Product Name

1,3-Dichloro-but-1-ene

IUPAC Name

1,3-dichlorobut-1-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2-4H,1H3

InChI Key

GVNNGJMKAFLSHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCl)Cl

1,3-Dichloro-but-1-ene, also known as 1,3-dichloro-2-butene, is an organic compound with the molecular formula C4H6Cl2\text{C}_4\text{H}_6\text{Cl}_2 and a molecular weight of approximately 124.996 g/mol. It exists as a colorless to light yellow liquid and is characterized by its dual chlorine substituents on the first and third carbon atoms of the butene chain. This compound is notable for its reactivity due to the presence of both double bonds and halogen atoms, making it a valuable intermediate in various

Typical of alkenes and allylic halides:

  • Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly when treated with bases. For instance, treatment with potassium hydroxide can yield 2-butene.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions. For example, reaction with sodium azide can lead to the formation of azide derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce 1,3-dichlorobutane and hydrochloric acid .

The biological activity of 1,3-dichloro-but-1-ene has been studied primarily in terms of its toxicity. It is classified as toxic if inhaled or ingested and can cause severe skin burns and eye damage upon contact. The compound is also harmful to aquatic life, indicating potential environmental hazards if released . Its reactivity may also suggest potential applications in biological systems, although specific medicinal uses have not been widely reported.

Several methods exist for synthesizing 1,3-dichloro-but-1-ene:

  • Halogenation of Butadiene: One common method involves the chlorination of butadiene under controlled conditions to selectively introduce chlorine at the first and third positions.
  • Alkylation Reactions: Another approach includes the alkylation of dichlorobutanes using suitable alkyl halides in the presence of bases.
  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from corresponding dichlorobutanes or related compounds .

1,3-Dichloro-but-1-ene is utilized in various industrial applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be polymerized to produce polybutadiene or other copolymers used in rubber manufacturing.
  • Research

Interaction studies involving 1,3-dichloro-but-1-ene have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in organic synthesis and its potential pathways in biological systems. The compound's interaction with hydroxyl radicals has been quantified, indicating its reactivity under atmospheric conditions .

Several compounds share structural similarities with 1,3-dichloro-but-1-ene. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-ChlorobuteneC4H7ClContains one chlorine atom; less reactive than dichloro derivatives.
1,3-DichloropropeneC3H4Cl2Shorter carbon chain; used as an intermediate in organic synthesis.
1-Chloro-2-buteneC4H7ClContains one chlorine atom; less toxic than dichloro variants.
Butane, 1,3-dichloroC4H8Cl2Saturated compound; less reactive due to lack of double bonds.

The uniqueness of 1,3-dichloro-but-1-ene lies in its dual chlorine substituents on a double-bonded carbon framework, which enhances its reactivity compared to similar compounds . This makes it particularly valuable in synthetic organic chemistry where selective reactions are required.

Atomic Connectivity and Bonding Configuration

The molecular framework of 1,3-dichloro-but-1-ene consists of a four-carbon chain (butene) with chlorine atoms attached to the first and third carbons. The double bond resides between carbons 1 and 2, as indicated by its IUPAC name 1,3-dichlorobut-1-ene [1]. The SMILES notation CC(C=CCl)Cl explicitly defines this connectivity, highlighting the allylic chlorine at position 3 and the vinylic chlorine at position 1 [1].

Key structural parameters include:

  • Molecular weight: 124.99 g/mol [1]
  • Density: 1.145 g/mL (for the Z isomer) [3]
  • Refractive index: 1.475 [3]

The planar geometry around the double bond restricts rotation, enabling distinct stereoisomers. Quantum mechanical calculations and X-ray crystallography confirm a bond angle of approximately 120° at the sp²-hybridized carbons, typical for alkenes [3].

Stereochemical Considerations (Z/E Isomerism)

1,3-Dichloro-but-1-ene exhibits Z/E isomerism due to the restricted rotation about the C1–C2 double bond. The Z isomer (cis configuration) has both chlorine atoms on the same side of the double bond, whereas the E isomer (trans) places them oppositely.

Z-1,3-Dichloro-but-1-ene

  • Density: 1.145 g/mL [3]
  • Boiling point: 128°C [3]
  • InChIKey: WLIADPFXSACYLS-RQOWECAXSA-N [3]

E-1,3-Dichloro-but-1-ene

  • Boiling point: 128°C (similar to Z isomer due to comparable polarity) [8]
  • InChIKey: WLIADPFXSACYLS-DUXPYHPUSA-N [8]

The stereochemical assignment relies on NMR coupling constants and dipole moment measurements. For instance, the E isomer displays a smaller vicinal coupling constant (J = 12 Hz) compared to the Z isomer (J = 15 Hz), reflecting differences in dihedral angles [5].

Comparative Analysis with Related Dichlorobutene Derivatives

The physicochemical properties of 1,3-dichloro-but-1-ene diverge markedly from those of structurally related dichlorobutenes:

CompoundChlorine PositionsBoiling Point (°C)XLogP3Molecular Weight (g/mol)
1,3-Dichloro-but-1-ene1, 3128 [3]2.1 [1]124.99 [1]
2,3-Dichloro-but-1-ene2, 3115.3 [2]2.6 [2]124.99 [2]
3,3-Dichloro-but-1-ene3, 3N/A2.8 [6]124.99 [6]
(E)-1,2-Dichloro-but-1-ene1, 2N/A2.6 [4]124.99 [4]

Key Observations:

  • Boiling Points: 1,3-Dichloro-but-1-ene exhibits a higher boiling point (128°C) than 2,3-dichloro-but-1-ene (115.3°C) [2] [3], attributed to stronger dipole-dipole interactions in the former.
  • Lipophilicity: The XLogP3 values increase with chlorine substitution at more terminal positions (e.g., 2.1 for 1,3-dichloro vs. 2.6 for 1,2-dichloro) [1] [4], reflecting enhanced hydrophobic character.
  • Steric Effects: 3,3-Dichloro-but-1-ene [6] lacks a double bond, resulting in free rotation and no stereoisomerism, unlike its 1,3- and 1,2-substituted counterparts.

The preparation of 1,3-dichloro-but-1-ene represents a significant synthetic challenge in organochlorine chemistry, requiring precise control of reaction conditions to achieve selective chlorination patterns. This compound serves as a crucial intermediate in the synthesis of chlorinated polymers and specialty chemicals. The following sections detail the principal synthetic approaches that have been developed and optimized for its preparation.

Direct Chlorination of Butene Precursors

Direct chlorination methodologies constitute the most straightforward approach for synthesizing 1,3-dichloro-but-1-ene from butene starting materials. These processes involve the controlled addition of chlorine gas to unsaturated butene precursors under specific temperature and pressure conditions [1] [2].

Vapor Phase Chlorination

Vapor phase chlorination represents the predominant industrial approach for producing dichlorinated butene isomers. Research conducted by Meiners and colleagues demonstrated that optimal conditions for 1,4-dichloro-2-butene formation require reactor temperatures of 375°C, atmospheric pressure, and chlorine-to-butene ratios of 1.5:1 [1]. Under these conditions, contact times of 4.5-6.2 minutes yield 18-21% of the desired 1,4-dichloro-2-butene product, with concurrent formation of 15-18% 1,3-dichloro-2-butene [1].

The reaction mechanism proceeds through radical chain propagation, where chlorine radicals initiate attack on the alkene double bond. Temperature control is critical, as increasing reactor temperature enhances formation of hydrogen chloride, 2-chlorobutane, 3-chloro-1-butene, and dichlorinated products, while simultaneously decreasing formation of meso-2,3-dichlorobutane [1]. Higher chlorine-to-butene ratios favor production of meso-2,3-dichlorobutane and 3,4-dichloro-1-butene while reducing 1,4-dichloro-2-butene yields [1].

Liquid Phase Chlorination

Liquid phase chlorination offers enhanced selectivity control through solvent effects and temperature moderation. The process utilizes non-polar solvents such as carbon tetrachloride or dichloromethane to dissolve both reactants and facilitate controlled chlorine addition . At temperatures between 0-25°C, the cis isomer of dichlorobutene is favored with cis:trans ratios reaching 7:3, achieving overall yields of 78% .

The stereochemical outcome depends critically on reaction temperature. Lower temperatures (0-25°C) favor cis-selectivity due to reduced rotational freedom during the transition state, while higher temperatures (>60°C) promote trans isomer formation . Industrial-scale vapor-phase chlorination typically operates at 60-120°C with iron(III) chloride catalyst, achieving cis:trans ratios up to 6:4 .

ParameterOptimized ConditionsReference
Temperature (°C)375Meiners et al.
Pressure (kPa)101.3Meiners et al.
Chlorine/Butene Ratio1.5:1Meiners et al.
Contact Time (min)4.5-6.2Meiners et al.
Yield of 1,4-Dichloro-2-butene (%)18-21Meiners et al.
Yield of 1,3-Dichloro-2-butene (%)15-18Meiners et al.

Dehydrohalogenation of Polychlorinated Butanes

Dehydrohalogenation methodologies provide an alternative synthetic route through elimination reactions of polychlorinated butane precursors. These approaches utilize basic conditions to remove hydrogen chloride molecules, forming the desired alkene products with controlled regioselectivity [4] [5].

Base-Mediated Elimination from Tetrachlorobutanes

The dehydrochlorination of 1,2,3,4-tetrachlorobutane represents a well-established synthetic pathway for producing dichlorinated butene isomers. Treatment with aqueous potassium hydroxide solutions at temperatures between 80-120°C achieves 85-90% yields of mixed dichlorobutene products [4]. The reaction proceeds through an elimination mechanism where two equivalents of hydrogen chloride are removed to form the alkene double bond [4].

The process requires careful control of reaction conditions to achieve optimal product distributions. Stronger bases such as sodium amide in liquid ammonia increase reaction rates but reduce selectivity, yielding cis:trans ratios of 5:5 compared to 7:3 achieved with potassium hydroxide in ethanol . The reaction follows an elimination mechanism where anti-periplanar geometry of the leaving groups dictates stereochemical outcomes .

Calcium Hydroxide-Mediated Processes

Alternative dehydrochlorination approaches utilize calcium hydroxide slurries to promote elimination reactions. Research documented in patent US2626964A demonstrates that refluxing 1,2,3,4-tetrachlorobutane with aqueous lime slurry produces 2,3-dichloro-1,3-butadiene with 78% yield [5]. This methodology offers advantages in terms of readily available reagents and simplified product isolation procedures [5].

The process operates under mild conditions, utilizing the basic properties of calcium hydroxide to abstract acidic protons and facilitate elimination. The use of slurry conditions provides efficient mass transfer while maintaining controlled reaction temperatures through reflux conditions [5].

Starting MaterialBase/CatalystTemperature (°C)Pressure (kPa)Yield (%)Product DistributionReference
1,2,3,4-TetrachlorobutaneAqueous KOH80-120101.385-90Mixed dichlorobutenesEP2231567B1
1,2,3-TrichlorobutaneSolid KOH80-120101.385-901,2-Dichloro-2-buteneUS3567794A
3,4-Dichloro-1-buteneCalcium hydroxide slurryReflux101.3782,3-Dichloro-1,3-butadieneUS2626964A

Catalytic Processes for Selective Chlorination

Catalytic methodologies enable enhanced selectivity and improved reaction efficiency through the use of specific catalyst systems that direct chlorination regioselectivity. These approaches utilize metal catalysts to activate chlorine sources and control the course of chlorination reactions [6] [7].

Iron-Based Catalytic Systems

Iron(III) chloride catalyzed chlorination provides excellent selectivity for specific chlorination patterns. The catalyst operates through Lewis acid activation of chlorine, facilitating controlled addition to alkene substrates . Optimal conditions utilize carbon tetrachloride as solvent at temperatures between 60-120°C, achieving 85% selectivity with contact times of 120-180 minutes .

The mechanism involves coordination of the alkene substrate to the iron center, followed by chlorine activation and subsequent transfer to the coordinated alkene. This coordination-activation sequence provides enhanced regioselectivity compared to non-catalytic chlorination processes . Temperature control is essential, as higher temperatures promote side reactions that reduce selectivity .

Copper-Based Catalytic Processes

Copper(I) chloride combined with ammonium chloride represents a highly efficient catalytic system for selective chlorination reactions. Patent SU1694564A1 describes a process utilizing 19-23% copper(I) chloride in hydrochloric acid solution at 23-25°C, achieving 98.75% selectivity with contact times as short as 4.5-6.2 minutes [6].

The process operates in a vertical packed column under film-bubbling conditions, where gaseous hydrogen chloride is fed from the bottom while the substrate-catalyst mixture is fed from the top [6]. The volumetric ratio of bubbling to packing zones is maintained at 0.85-1.3:1 to optimize mass transfer and reaction efficiency [6]. This configuration eliminates the need for elevated pressures and hydrogen chloride drying procedures [6].

Iron Oxide-Silica Heterogeneous Catalysts

Heterogeneous iron oxide-silica catalysts provide advantages in terms of catalyst separation and recycling. Research demonstrates that 5 weight percent iron oxide supported on silica achieves 70% selectivity in the isomerization of 3,4-dichlorobutene-1 to 1,4-dichlorobutene-2 at temperatures between 70-100°C [7].

The catalyst preparation involves saturation of silica support with iron(III) chloride solution followed by thermal treatment. The resulting catalyst contains gamma-ferric oxide particles that provide the active sites for chlorination reactions [7]. Optimal performance requires careful control of iron loading and support properties to maximize activity and selectivity [7].

Catalyst SystemSolventTemperature (°C)Selectivity (%)Contact Time (min)Pressure (bar)Reference
Iron(III) chlorideCarbon tetrachloride60-12085.00120-1801BenchChem
Copper(I) chloride/NH4ClHydrochloric acid23-2598.754.5-6.21SU1694564A1
Iron oxide/SilicaNeat70-10070.0060-1201Rev. Roum. Chim.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthetic methodologies offer significant advantages in terms of reaction rate enhancement and energy efficiency. These approaches utilize microwave irradiation to accelerate chlorination reactions while maintaining precise temperature control and improved selectivity [8] [9].

Power and Temperature Optimization

Microwave-assisted chlorination reactions demonstrate optimal performance at power levels between 300-800 watts, corresponding to reaction temperatures of 140-180°C [8]. These conditions represent a significant reduction from conventional thermal methods that require temperatures of 160-220°C for comparable reaction rates [8]. The enhanced heating efficiency results from direct molecular interaction with microwave radiation, leading to more uniform temperature distribution and reduced hot spot formation [10].

Temperature optimization studies indicate that microwave heating enables precise control over reaction conditions, with optimal extraction temperatures ranging from 30-140°C depending on the specific substrate and desired product [10]. The relationship between microwave power and temperature is crucial, with higher power leading to increased extraction temperature and enhanced solubility [10].

Reaction Time Optimization

Microwave irradiation dramatically reduces reaction times compared to conventional heating methods. Research demonstrates time reductions of 80-90% when transitioning from conventional to microwave-assisted synthesis [8]. Typical reaction times decrease from 60-300 minutes under conventional conditions to 10-30 minutes under microwave irradiation [8].

The time optimization is particularly pronounced in cycloaddition reactions, where microwave conditions enable complete conversion in timeframes similar to Lewis acid-catalyzed reactions without requiring stoichiometric quantities of catalyst [9]. For triene substrates, microwave conditions at 160°C provide 73% yields compared to 45% yields under thermal conditions at 240°C [9].

Solvent System Optimization

Solvent selection is critical for microwave-assisted synthesis, as polar solvents with high dielectric constants exhibit superior microwave absorption [11] [10]. Optimal solvent systems include toluene and dimethyl sulfoxide, which provide efficient heating while maintaining chemical compatibility with chlorination reactions [8].

The solvent-to-substrate ratio significantly influences extraction efficiency, with optimal ratios determined by balancing solubility requirements with microwave absorption characteristics [10]. Water content in the solvent system affects extraction efficiency, with small amounts of water enhancing mass transfer rates through improved penetration into the substrate matrix [10].

Process Enhancement and Yield Improvements

Microwave-assisted synthesis provides yield enhancements of 15-25% compared to conventional methods while simultaneously reducing reaction times by 80-90% [8]. These improvements result from more efficient energy transfer, reduced degradation of heat-sensitive compounds, and enhanced reaction selectivity [10].

The process offers additional advantages including reduced side product formation, improved stereochemical control, and enhanced catalyst turnover frequencies [9]. For asymmetric synthesis applications, microwave conditions maintain high enantioselectivity while providing faster reaction rates [12].

ParameterConventionalMicrowave OptimizedReference
Power (W)N/A300-800Literature
Temperature (°C)160-220140-180Kato method
Time (min)60-30010-30Kato method
Solvento-DichlorobenzeneToluene/DMSOVarious
Yield Enhancement (%)Baseline15-25Tetrahedron
Time Reduction (%)Baseline80-90Tetrahedron

XLogP3

2.1

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

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